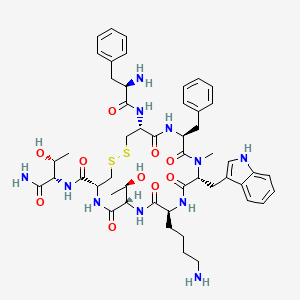

(D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-14-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H67N11O10S2/c1-28(62)41(43(53)64)59-47(68)39-27-73-72-26-38(57-44(65)34(52)22-30-14-6-4-7-15-30)46(67)56-37(23-31-16-8-5-9-17-31)50(71)61(3)40(24-32-25-54-35-19-11-10-18-33(32)35)48(69)55-36(20-12-13-21-51)45(66)60-42(29(2)63)49(70)58-39/h4-11,14-19,25,28-29,34,36-42,54,62-63H,12-13,20-24,26-27,51-52H2,1-3H3,(H2,53,64)(H,55,69)(H,56,67)(H,57,65)(H,58,70)(H,59,68)(H,60,66)/t28-,29-,34-,36+,37+,38+,39+,40-,41+,42+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOMHPQXEDJCGI-WWBNSYMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)C)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(C(C)O)C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N([C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)C)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H67N11O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1046.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide is a synthetic octapeptide analog of somatostatin, a naturally occurring hormone that regulates a wide range of physiological processes. This analog has been designed to exhibit a specific affinity profile for the five known somatostatin receptor subtypes (SSTR1-5), which are G-protein coupled receptors (GPCRs). Its targeted binding profile makes it a valuable tool for investigating the physiological roles of specific somatostatin receptor subtypes and a potential candidate for therapeutic development. This guide provides a comprehensive overview of the mechanism of action of this compound, including its receptor binding properties, downstream signaling pathways, and the experimental protocols used for its characterization.

Receptor Binding Affinity

The primary mechanism of action of this compound is initiated by its binding to somatostatin receptors. This analog displays a distinct and selective binding profile, with a high affinity for the somatostatin receptor subtype 5 (SSTR5).[1][2][3][4] Its affinity for other subtypes is significantly lower, indicating its utility as an SSTR5-selective agonist. The dissociation constants (Kd) for this compound across the human somatostatin receptor subtypes are summarized in the table below.

| Receptor Subtype | Dissociation Constant (Kd) [nM] |

| SSTR1 | 1200[1][3][4] |

| SSTR2 | 23.5[1][3][4] |

| SSTR3 | 11.05[1][3][4] |

| SSTR4 | >1000[1][3][4] |

| SSTR5 | 0.61[1][3][4] |

Signaling Pathways

Upon binding to its primary target, SSTR5, this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. Somatostatin receptors, including SSTR5, are predominantly coupled to inhibitory G-proteins (Gi/o).[] The activation of these G-proteins by the agonist-receptor complex initiates a series of downstream events that ultimately mediate the physiological response.

Inhibition of Adenylyl Cyclase

The canonical signaling pathway activated by SSTR5 agonists involves the inhibition of adenylyl cyclase.[] The activated α-subunit of the Gi/o protein directly inhibits the activity of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cyclic adenosine monophosphate (cAMP). This leads to a decrease in the intracellular concentration of cAMP, a crucial second messenger involved in numerous cellular processes. The reduction in cAMP levels subsequently leads to decreased activation of protein kinase A (PKA) and a dampening of cAMP-mediated signaling pathways. This inhibitory effect on cAMP production is a hallmark of the functional activity of somatostatin analogs.

Modulation of Ion Channels

In addition to the inhibition of adenylyl cyclase, SSTR5 activation can also lead to the modulation of ion channel activity. This can occur through the direct interaction of the βγ-subunits of the activated G-protein with ion channels. For instance, activation of SSTR5 has been shown to inhibit L-type calcium channels, leading to a decrease in calcium influx. This reduction in intracellular calcium can play a significant role in the inhibition of hormone secretion from endocrine cells.

Experimental Protocols

The characterization of the mechanism of action of this compound relies on a series of well-established in vitro assays. The following sections provide detailed methodologies for the key experiments used to determine its binding affinity and functional activity.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of the compound for the different somatostatin receptor subtypes.

1. Membrane Preparation:

-

Culture cells stably expressing a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

2. Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [125I]-labeled somatostatin analog) to each well.

-

Add increasing concentrations of the unlabeled test compound, this compound.

-

Add the prepared cell membranes to each well.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Wash the filters with cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the dissociation constant (Kd) of the test compound using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_radioligand), where [L] is the concentration of the radioligand and Kd_radioligand is its dissociation constant.

Forskolin-Stimulated cAMP Inhibition Assay

This functional assay measures the ability of the compound to inhibit the production of cAMP, confirming its agonist activity at Gi/o-coupled receptors.

1. Cell Culture and Plating:

-

Culture cells expressing the target somatostatin receptor (e.g., SSTR5) in a suitable medium.

-

Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

2. Assay Procedure:

-

Wash the cells with a serum-free medium or assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add increasing concentrations of this compound to the wells.

-

Stimulate the cells with a fixed concentration of forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.[6]

-

Incubate the plate for a specific time (e.g., 30 minutes) at 37°C.

-

Lyse the cells to release the intracellular cAMP.

3. cAMP Detection:

-

Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

In these assays, the cAMP from the sample competes with a labeled cAMP conjugate for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.

4. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signals from the cell lysates to cAMP concentrations using the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production as a function of the compound concentration.

-

Determine the EC50 value (the concentration of the compound that produces 50% of its maximal inhibitory effect) using non-linear regression analysis.

Conclusion

This compound is a potent and selective agonist for the somatostatin receptor subtype 5. Its mechanism of action is primarily mediated through the activation of Gi/o-coupled signaling pathways, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This compound may also exert its effects through the modulation of ion channels. The detailed experimental protocols provided in this guide outline the standard methods for characterizing the binding and functional properties of this and other somatostatin analogs, providing a foundation for further research and drug development efforts targeting the somatostatin system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Somatostatin — TargetMol Chemicals [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (D-PHE5,CYS6·11,N-ME-D-TRP8)-SOMATOSTATIN-14 (5-12) AMIDE CAS#: 340821-13-8 [m.chemicalbook.com]

- 6. Forskolin-inducible cAMP Pathway Negatively Regulates T-cell Proliferation by Uncoupling the Interleukin-2 Receptor Complex - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Somatostatin Receptor 5 (SSTR5)

An In-depth Technical Guide to SSTR5 Selective Agonists for Basic Research

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of Somatostatin Receptor 5 (SSTR5) selective agonists, focusing on their application in basic research. It covers their pharmacological profiles, the signaling pathways they modulate, and detailed experimental protocols for their characterization.

Somatostatin Receptor 5 (SSTR5) is a member of the G protein-coupled receptor (GPCR) superfamily, which is activated by the endogenous peptide hormones somatostatin-14 (SST-14) and somatostatin-28 (SST-28).[1] There are five distinct somatostatin receptor subtypes (SSTR1-5), each with unique tissue distribution and signaling properties.[2] SSTR5 is prominently expressed in the pituitary gland, pancreas, and parts of the gastrointestinal tract.[2][3] Its activation plays a crucial role in regulating the secretion of various hormones, including growth hormone (GH), prolactin (PRL), insulin, and adrenocorticotropic hormone (ACTH).[2][4][5] This makes SSTR5 a significant therapeutic target for conditions such as Cushing's disease, acromaly, neuroendocrine tumors (NETs), and metabolic disorders.[2][4][5] The development of SSTR5 selective agonists is driven by the need to elicit specific therapeutic effects while minimizing side effects that can arise from activating other SSTR subtypes.[6][7]

SSTR5 Selective Agonists: An Overview

SSTR5 selective agonists are compounds designed to preferentially bind to and activate SSTR5 over other SSTR subtypes. This selectivity is critical for dissecting the specific physiological functions of SSTR5 and for developing targeted therapies. These agonists can be broadly categorized as peptide-based or non-peptide small molecules. While some clinically used drugs like pasireotide and octreotide activate SSTR5, they are not highly selective and also exhibit strong affinity for other subtypes, particularly SSTR2, which can lead to side effects like hyperglycemia.[5][7] Research efforts have focused on developing compounds with higher selectivity for SSTR5 to improve therapeutic outcomes.[6]

Data Presentation: Pharmacological Profiles

The following tables summarize the quantitative pharmacological data for various SSTR5 agonists, including endogenous ligands, non-selective clinical drugs, and selective research compounds.

Table 1: Peptide Agonist Binding Affinities (pKi) and Functional Potencies (pEC50)

| Agonist | Type | SSTR1 (pKi) | SSTR2 (pKi) | SSTR3 (pKi) | SSTR4 (pKi) | SSTR5 (pKi) | SSTR5 (pEC50) | Reference |

| SRIF-14 | Endogenous Peptide | 8.8-9.5 | 9.7-10.8 | 8.8-9.6 | 8.8-9.4 | 9.2-10.3 | - | [8] |

| SRIF-28 | Endogenous Peptide | 9.1 | 10.1 | 9.0 | 8.1 | 10.3 | - | [8] |

| Cortistatin-17 | Endogenous Peptide | - | - | - | - | - | - | [4] |

| Octreotide | Peptide Analog | <7.0 | 8.6-9.5 | 7.6 | <7.0 | 7.5-8.2 | 7.5 | [4][5] |

| Pasireotide | Peptide Analog | 9.1 | 9.8 | 8.6 | <6.0 | 9.9 | 8.8 | [5][7] |

| BIM-23206 | Peptide Analog | - | - | - | - | Selective Agonist | - | [9] |

| HTL0030310 | Peptide Analog | - | Highly selective vs SSTR2 | - | - | Selective Agonist | - | [6] |

Note: pKi and pEC50 values are derived from various sources and experimental conditions, leading to potential variability. Higher values indicate greater affinity/potency.

Table 2: Non-Peptide Agonist Functional Potencies (EC50)

| Agonist | Type | Target | Potency (EC50) | Reference |

| CRN02481 | Non-Peptide | Human SSTR5 | 0.16 nM | [10] |

| CRN02481 | Non-Peptide | Mouse SSTR5 | 0.12 nM | [10] |

| L-817,818 | Non-Peptide | Human SSTR5 | - | [8] |

SSTR5 Signaling Pathways

All five SSTR subtypes couple to the heterotrimeric G protein pathway, specifically the pertussis toxin-sensitive Gαi/o pathway.[4] Upon agonist binding, SSTR5 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi subunit. The activated Gαi subunit then dissociates and inhibits the enzyme adenylyl cyclase (AC). This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2][11] Reduced cAMP levels subsequently impact downstream effectors like Protein Kinase A (PKA), leading to the modulation of hormone secretion and cell proliferation.[11]

Caption: SSTR5 canonical signaling pathway via Gi/o protein coupling.

Experimental Protocols

Characterizing SSTR5 selective agonists involves a series of in vitro and in vivo assays to determine their binding affinity, functional potency, selectivity, and physiological effects.

Radioligand Binding Assay (for Affinity)

This assay quantifies the affinity of a test compound for SSTR5 by measuring its ability to compete with a radiolabeled ligand.

-

Objective: To determine the inhibitor constant (Ki) of an agonist.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing human SSTR5 (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: Typically a high-affinity SSTR ligand like [¹²⁵I]Tyr¹¹-SRIF-14 or a subtype-selective radiolabeled analog.

-

Test Agonist: Serial dilutions of the compound of interest.

-

Non-specific binding control: A high concentration of a non-labeled ligand (e.g., 1 µM SRIF-14).

-

Assay Buffer: e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

-

Methodology:

-

Incubate the cell membranes (10-20 µg protein) with a fixed concentration of the radioligand (near its Kd value) and varying concentrations of the test agonist.

-

For total binding, incubate membranes with only the radioligand. For non-specific binding, add an excess of unlabeled ligand.

-

Incubate at a set temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test agonist to generate a competition curve.

-

Determine the IC50 value (concentration of agonist that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay (for Functional Potency)

This functional assay measures the ability of an SSTR5 agonist to inhibit adenylyl cyclase, thereby reducing intracellular cAMP levels.

-

Objective: To determine the EC50 (potency) and Emax (efficacy) of an agonist.

-

Materials:

-

Methodology:

-

Plate the SSTR5-expressing cells in 96- or 384-well plates and allow them to adhere overnight.

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add serial dilutions of the test agonist to the cells and incubate for a short period.

-

Add a fixed concentration of an adenylyl cyclase stimulator (e.g., Forskolin) to all wells (except the basal control) to induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Generate a dose-response curve by plotting the cAMP level (or % inhibition of stimulated levels) against the log concentration of the agonist.

-

Calculate the EC50 and Emax values from the curve using a sigmoidal dose-response model.

-

In Vivo Tumor Xenograft Model (for Anti-proliferative Effects)

This model is used to assess the anti-tumor efficacy of SSTR5 agonists in a living system.[9]

-

Objective: To evaluate the inhibition of tumor growth in vivo.

-

Materials:

-

Immunocompromised mice (e.g., nude mice).

-

A tumor cell line that expresses SSTR5 (e.g., C6 rat glioma cells).[9]

-

Test Agonist formulated for in vivo administration (e.g., subcutaneous injection).

-

Vehicle control.

-

-

Methodology:

-

Subcutaneously inject a suspension of the tumor cells into the flank of the nude mice.

-

Allow the tumors to grow to a palpable, measurable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the SSTR5 agonist or vehicle to the respective groups according to a defined schedule (e.g., twice daily).[9]

-

Measure tumor volume (e.g., using calipers) at regular intervals (e.g., every 3 days) for the duration of the study (e.g., 19 days).[9]

-

At the end of the study, euthanize the animals and explant the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or signaling proteins like p-ERK1/2).[9]

-

Compare the tumor growth curves between the treated and vehicle control groups to determine efficacy.

-

Experimental Workflow for Agonist Discovery

The discovery and validation of a novel SSTR5 selective agonist typically follows a multi-stage process, beginning with initial screening and culminating in in vivo testing.

Caption: General workflow for the discovery of a selective SSTR5 agonist.

Applications in Basic Research

SSTR5 selective agonists are invaluable tools for:

-

Elucidating Receptor Structure and Function: They are used to stabilize the active conformation of SSTR5, enabling structural determination by techniques like cryo-electron microscopy (cryo-EM).[4][12] These studies reveal the molecular basis of agonist binding, selectivity, and receptor activation.[4][7]

-

Investigating Hormone Regulation: By selectively activating SSTR5, researchers can precisely delineate its role in inhibiting the release of hormones like insulin from pancreatic beta cells, GH and PRL from the pituitary, and gastrin from the gut.[2][11][13]

-

Studying Cell Proliferation and Cancer: SSTR5 agonists are used in cancer cell lines and animal models (e.g., glioma, pancreatic cancer, pituitary adenomas) to study the anti-proliferative signaling pathways and to evaluate SSTR5 as a therapeutic target for cancer treatment.[9][14]

-

Exploring Metabolic Function: The role of SSTR5 in glucose homeostasis and insulin secretion makes its selective agonists important for research into diabetes and other metabolic disorders.[2][10]

References

- 1. mdpi.com [mdpi.com]

- 2. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights into somatostatin receptor 5 bound with cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of subtype selective SST5 agonist peptide HTL0030310 using structure-based drug design [morressier.com]

- 7. researchgate.net [researchgate.net]

- 8. guidetopharmacology.org [guidetopharmacology.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. A selective nonpeptide somatostatin receptor 5 agonist effectively decreases insulin secretion in hyperinsulinism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. content-assets.jci.org [content-assets.jci.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Binding Affinity of a Selective Somatostatin Analog

An In-depth Analysis of (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the synthetic somatostatin analog, this compound. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile of this compound. It includes a detailed summary of its binding affinity for somatostatin receptors, a description of the likely experimental protocols used for its characterization, and a visualization of the associated signaling pathways.

Binding Affinity Profile

This compound is a somatostatin analog that exhibits a distinct binding profile for the five subtypes of somatostatin receptors (SSTR1-5). The dissociation constants (Kd) for this compound have been determined, revealing a high affinity and selectivity for SSTR5, with moderate affinity for SSTR3 and SSTR2, and significantly lower affinity for SSTR1 and SSTR4.[1][2][3][4][5][6] This selectivity makes it a valuable tool for investigating the specific physiological roles of SSTR5.

The quantitative binding affinity data is summarized in the table below:

| Receptor Subtype | Dissociation Constant (Kd) [nM] |

| SSTR1 | 1200[1][2][3][4][5][6] |

| SSTR2 | 23.5[1][2][3][4][5][6] |

| SSTR3 | 11.05[1][2][3][4][5][6] |

| SSTR4 | >1000[1][2][3][4][5][6] |

| SSTR5 | 0.61[1][2][3][4][5][6] |

Experimental Protocols

The determination of the binding affinity of this compound for somatostatin receptors is typically achieved through competitive radioligand binding assays. While the specific protocol used for this particular analog is not publicly detailed, the following represents a standard and widely accepted methodology for such determinations.

General Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of the unlabeled test compound, in this case this compound, to displace a radiolabeled ligand from its receptor.

1. Preparation of Cell Membranes:

-

Cells stably expressing one of the human somatostatin receptor subtypes (e.g., CHO-K1 or HEK293 cells) are cultured and harvested.

-

The cells are then lysed, and the cell membranes are isolated by centrifugation. The resulting membrane pellet is resuspended in a suitable buffer.

2. Binding Assay:

-

A constant concentration of a suitable radioligand (e.g., ¹²⁵I-labeled somatostatin-14 or a subtype-selective analog) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound, this compound, are added to the incubation mixture.

-

The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

3. Separation of Bound and Free Radioligand:

-

Following incubation, the mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

4. Measurement of Radioactivity:

-

The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using a gamma counter.

5. Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

-

The dissociation constant (Kd) of the test compound is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kd = IC₅₀ / (1 + [L]/Kd_ligand) , where [L] is the concentration of the radioligand and Kd_ligand is the dissociation constant of the radioligand.

Signaling Pathways

Somatostatin receptors are members of the G-protein coupled receptor (GPCR) superfamily. The binding of an agonist, such as this compound, to these receptors initiates a cascade of intracellular signaling events. The primary signaling pathway for SSTR2, SSTR3, and SSTR5 involves coupling to inhibitory G-proteins (Gi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Below are diagrams illustrating the general signaling pathway for Gi-coupled somatostatin receptors and a representative workflow for a competitive binding assay.

References

- 1. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Constitutive Somatostatin Receptor Subtype-3 Signaling Suppresses Growth Hormone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. What are SSTR3 agonists and how do they work? [synapse.patsnap.com]

- 5. Somatostatin-SSTR3-GSK3 modulates human T-cell responses by inhibiting OXPHOS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

A Technical Guide to the Biological Activity of Selective SSTR5 Peptide Analogs

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth examination of the biological activities of selective peptide analogs targeting the somatostatin receptor subtype 5 (SSTR5). It covers the fundamental signaling pathways, key biological functions, and detailed experimental protocols relevant to the study of these compounds. Quantitative data are presented to illustrate the potency and selectivity of representative SSTR5-targeting peptides, offering a valuable resource for professionals in drug discovery and development.

Introduction to Somatostatin Receptor 5 (SSTR5)

Somatostatin (SST) is a cyclic peptide hormone that regulates a wide array of physiological processes by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1][2] These receptors are distributed throughout the body, and their activation generally leads to inhibitory effects on endocrine and exocrine secretion, neurotransmission, and cell proliferation.[1][3]

SSTR5, in particular, has garnered significant attention as a therapeutic target. It is prominently expressed in the pituitary gland, pancreatic islets (specifically on insulin-secreting β-cells), and the gastrointestinal tract.[1][3][4] This distinct expression pattern makes SSTR5 a key regulator of crucial metabolic and hormonal pathways. Selective SSTR5 peptide analogs, which are designed to activate (agonists) or block (antagonists) this receptor with high specificity, represent a promising class of therapeutics for conditions ranging from hyperinsulinism and neuroendocrine tumors (NETs) to type 2 diabetes.[1][5][6]

SSTR5 Signaling Pathways

Activation of SSTR5 by an agonist initiates a cascade of intracellular events primarily mediated by its coupling to inhibitory G-proteins (Gαi/o).[7]

-

Primary Pathway (cAMP Inhibition): Upon ligand binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase (AC). This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][7] A decrease in cAMP levels subsequently downregulates the activity of Protein Kinase A (PKA), leading to the modulation of various downstream cellular functions, including hormone secretion and ion channel activity.[8]

-

Other Signaling Modalities: Beyond the canonical cAMP pathway, SSTR5 signaling can influence other intracellular cascades. Studies have shown that SSTR activation can modulate the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, which is critical for regulating cell growth and proliferation.[8][9][10] SSTR5 has also been shown to interact with and modulate the signaling of other receptor systems, such as the epidermal growth factor receptor (EGFR), indicating a complex signaling crosstalk.[10]

Key Biological Activities of SSTR5 Analogs

The biological effects of selective SSTR5 peptide analogs are directly related to the receptor's tissue distribution.

-

Regulation of Pancreatic Hormone Secretion: SSTR5 is the predominant somatostatin receptor subtype involved in the regulation of insulin secretion from pancreatic β-cells.[11][12]

-

SSTR5 Agonists potently inhibit both basal and glucose-stimulated insulin secretion.[6][12] This makes them highly valuable for treating conditions of insulin excess, such as congenital hyperinsulinism (HI).[6]

-

SSTR5 Antagonists , conversely, block the natural inhibitory tone of somatostatin, leading to increased insulin and glucagon-like peptide-1 (GLP-1) release.[4][5] This dual action makes them attractive candidates for the treatment of type 2 diabetes.[5]

-

-

Modulation of Pituitary Function: SSTR5 is expressed in the pituitary gland and plays a role in regulating the secretion of growth hormone (GH) and prolactin (PRL).[1][13] Selective SSTR5 agonists can suppress the release of these hormones, offering a targeted therapeutic approach for acromegaly, pituitary adenomas, and prolactinomas.[1][13]

-

Inhibition of GLP-1 Secretion: In the gastrointestinal tract, SSTR5 activation inhibits the secretion of the incretin hormone GLP-1 from enteroendocrine L-cells.[14][15][16] As noted, SSTR5 antagonists can enhance GLP-1 levels, which contributes to their glucose-lowering effects.[5]

-

Role in Neuroendocrine Tumors (NETs): Many NETs express SSTRs, including SSTR5.[17] SSTR5 agonists can help manage symptoms in patients with NETs by inhibiting the secretion of various hormones and may also exert direct anti-proliferative effects.[1][18]

Quantitative Data on Selective SSTR5 Analogs

The efficacy and selectivity of SSTR5 peptide analogs are determined through rigorous in vitro and in vivo testing. The tables below summarize representative data for both a selective agonist and a selective antagonist.

Table 1: In Vitro Functional Potency of a Selective SSTR5 Agonist (CRN02481) [6] This table demonstrates the potency (EC₅₀) of CRN02481 in inhibiting cAMP production in cells expressing different human SSTR subtypes. Lower EC₅₀ values indicate higher potency.

| Receptor Subtype | Agonist (CRN02481) EC₅₀ (nM) | Selectivity vs. SSTR5 |

| SSTR5 | 0.041 | - |

| SSTR1 | >1100 | >27,000-fold |

| SSTR2 | 320 | 7,800-fold |

| SSTR3 | 10 | 244-fold |

| SSTR4 | 0.62 | 15-fold |

Table 2: In Vitro Binding and Functional Potency of a Selective SSTR5 Antagonist [5] This table shows the binding affinity (IC₅₀) and functional antagonist activity of an azaspirodecanone analog at human SSTR subtypes.

| Receptor Subtype | Binding IC₅₀ (nM) | Functional Antagonist IC₅₀ (nM) |

| SSTR5 | 0.3 | 0.4 |

| SSTR1 | >10,000 | >10,000 |

| SSTR2 | 5,000 | 1,800 |

| SSTR3 | 1,000 | 4,000 |

| SSTR4 | 6,000 | >10,000 |

Table 3: In Vivo Efficacy of a Selective SSTR5 Antagonist in a Mouse Model [5] This table illustrates the glucose-lowering effect of an SSTR5 antagonist during an oral glucose tolerance test (OGTT) in diet-induced obese mice.

| Compound Dose (Oral) | Glucose Excursion Reduction (%) | Unbound Plasma Concentration (EC₅₀) |

| 3 mg/kg | 94% | 2.5 nM |

| 10 mg/kg | - (Increased total and active GLP-1) | - |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of selective SSTR5 peptide analogs.

Receptor Binding Assay

This assay determines the affinity of a test compound for SSTR5 by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation: CHO-K1 or HEK293 cells stably expressing the human SSTR5 receptor are cultured, harvested, and homogenized. The cell membranes are isolated by centrifugation.

-

Competitive Binding: A constant concentration of a radiolabeled SSTR5 ligand (e.g., [¹²⁵I]-SST-28) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

-

Incubation & Separation: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) is calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an SSTR5 agonist to inhibit adenylyl cyclase activity or an antagonist to reverse that inhibition.

Methodology:

-

Cell Plating: CHO-K1 cells expressing human SSTR5 are seeded into 96- or 384-well plates and cultured overnight.[7]

-

Agonist Mode:

-

Cells are treated with a cAMP-stimulating agent (e.g., forskolin) to activate adenylyl cyclase, along with increasing concentrations of the SSTR5 agonist.[7]

-

-

Antagonist Mode:

-

Cells are treated with forskolin, a fixed concentration of a known SSTR5 agonist (e.g., SST-28), and increasing concentrations of the SSTR5 antagonist.[5]

-

-

Incubation: The plates are incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for cAMP accumulation.[7][19]

-

Cell Lysis & Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[20][21] These kits typically involve a competitive immunoassay between cellular cAMP and a labeled cAMP tracer.

-

Data Analysis: A standard curve is used to quantify cAMP levels. For agonists, an EC₅₀ value is determined from the dose-response curve. For antagonists, an IC₅₀ value is calculated.

Receptor Internalization Assay

This assay visualizes and quantifies the process of a GPCR moving from the cell surface into the cell's interior upon agonist binding, a key step in signal desensitization.

Methodology:

-

Cell Culture: HEK293 or CHO-K1 cells expressing a tagged SSTR5 (e.g., with a fluorescent protein like GFP or an epitope tag like HA) are grown on glass coverslips or in imaging plates.[22][23]

-

Agonist Treatment: Cells are treated with a saturating concentration of the SSTR5 agonist for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.[23]

-

Fixation and Staining: Cells are fixed with paraformaldehyde. If an epitope tag is used, cells are permeabilized and incubated with a primary antibody against the tag, followed by a fluorescently labeled secondary antibody. Nuclei are often counterstained (e.g., with DAPI).

-

Imaging: The subcellular localization of the receptor is visualized using fluorescence or confocal microscopy.

-

Quantification: Image analysis software is used to quantify internalization. This is often measured as the redistribution of fluorescence from the cell membrane to intracellular vesicles or the perinuclear region.[22] A response is typically characterized by the formation of "big and high intensity vesicles."[22]

Conclusion

Selective SSTR5 peptide analogs are a versatile class of molecules with significant therapeutic potential across multiple disease areas. Their biological activity is primarily driven by the inhibition of the adenylyl cyclase/cAMP pathway in tissues where SSTR5 is prominently expressed. SSTR5 agonists are powerful inhibitors of insulin and pituitary hormone secretion, making them ideal candidates for hypersecretory disorders. In contrast, SSTR5 antagonists enhance insulin and incretin release, offering a novel mechanism for the treatment of type 2 diabetes. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the continued research and development of these targeted therapies.

References

- 1. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]

- 2. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of Preclinical Metabolism for Somatostatin Receptor Subtype 5-Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A selective nonpeptide somatostatin receptor 5 agonist effectively decreases insulin secretion in hyperinsulinism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Down-regulation of pancreatic and duodenal homeobox-1 by somatostatin receptor subtype 5: a novel mechanism for inhibition of cellular proliferation and insulin secretion by somatostatin [frontiersin.org]

- 10. Somatostatin receptors 1 and 5 heterodimerize with epidermal growth factor receptor: agonist-dependent modulation of the downstream MAPK signalling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. academic.oup.com [academic.oup.com]

- 13. content-assets.jci.org [content-assets.jci.org]

- 14. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Somatostatin-28 regulates GLP-1 secretion via somatostatin receptor subtype 5 in rat intestinal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Comprehensive Assessment of Somatostatin Receptors in Various Neoplasms: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

- 20. resources.revvity.com [resources.revvity.com]

- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. innoprot.com [innoprot.com]

- 23. jnm.snmjournals.org [jnm.snmjournals.org]

The Role of Somatostatin Receptor 5 (SSTR5) in Pituitary Adenomas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of Somatostatin Receptor 5 (SSTR5) in the pathophysiology and treatment of pituitary adenomas. Pituitary adenomas are the most common intracranial tumors, and their clinical presentation is often dictated by the hypersecretion of pituitary hormones. Somatostatin analogs (SSAs) are a cornerstone of medical therapy for many functioning pituitary adenomas, and their efficacy is largely dependent on the expression profile of somatostatin receptors (SSTRs) on the tumor cells. While SSTR2 has been the primary target for first-generation SSAs, the significance of SSTR5 is increasingly recognized, particularly with the advent of new, broad-spectrum SSAs. This document summarizes the current understanding of SSTR5's function, expression, signaling, and therapeutic targeting in various pituitary adenoma subtypes.

SSTR5 Expression in Pituitary Adenoma Subtypes

The expression of SSTR5 varies significantly among different types of pituitary adenomas, influencing their response to medical therapy. Both messenger RNA (mRNA) and protein level studies have been conducted to elucidate these expression patterns.

Quantitative mRNA Expression of SSTRs in Pituitary Adenomas

Quantitative real-time reverse transcription PCR (qRT-PCR) has been instrumental in quantifying the absolute mRNA copy numbers of all five SSTR isoforms in pituitary tumors. These studies reveal a distinct SSTR expression profile for different adenoma subtypes.

| Adenoma Subtype | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Predominant SSTRs | Reference |

| Somatotropinomas (GH-secreting) | Detectable | High | Moderate | Very Low | Highest | SSTR5 > SSTR2 > SSTR3 | [1] |

| Non-Functioning Pituitary Adenomas (NFPA) | Detectable in select tumors | Moderate | Highest | Detectable in select tumors | Detectable in select tumors | SSTR3 > SSTR2 | [1] |

| Corticotropinomas (ACTH-secreting) | High Expression | Lower than SSTR5 | High Expression | - | High Expression | SSTR5, SSTR3, SSTR2A | [2][3] |

| TSH-secreting Adenomas (TSHomas) | - | High Expression | - | - | High Expression | SSTR2, SSTR5 | [4] |

| Prolactinomas (PRL-secreting) | High Expression | Lower than SSTR5 | - | - | High Expression | SSTR1, SSTR5 | [3] |

Data presented as relative expression levels based on quantitative analysis.

Immunohistochemical Protein Expression of SSTR5

Immunohistochemistry (IHC) provides crucial information on the protein expression and localization of SSTR5 within the tumor tissue.

| Adenoma Subtype | SSTR5 Expression Level | Notes | References |

| Somatotropinomas (GH-secreting) | High in ~83% of tumors | Expression can be variable. | [5] |

| Corticotropinomas (ACTH-secreting) | Positive in 20-55% of tumors | Expression is more frequent in USP8-mutated tumors. | [6] |

| TSH-secreting Adenomas (TSHomas) | High | SSTR2 expression is generally higher than SSTR5. | [4][7] |

| Non-Functioning Pituitary Adenomas (NFPA) | Generally low or absent | SSTR5 expression is stronger than SSTR2 in some cases. | [4] |

| Prolactinomas (PRL-secreting) | Absent | - | [5] |

SSTR5 Signaling Pathways in Pituitary Adenoma Cells

SSTR5 is a G-protein coupled receptor (GPCR) that, upon activation by somatostatin or its analogs, initiates intracellular signaling cascades that lead to the inhibition of hormone secretion and cell proliferation.[3] The signaling pathways modulated by SSTR5 are distinct in some aspects from those of the more extensively studied SSTR2.

Inhibition of Hormone Secretion

The primary mechanism by which SSTR5 inhibits hormone secretion is through the inhibition of adenylyl cyclase.

References

- 1. Quantitative analysis of somatostatin receptor subtype (SSTR1-5) gene expression levels in somatotropinomas and non-functioning pituitary adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jme.bioscientifica.com [jme.bioscientifica.com]

- 4. Clinical Importance of Somatostatin Receptor 2 (SSTR2) and Somatostatin Receptor 5 (SSTR5) Expression in Thyrotropin-Producing Pituitary Adenoma (TSHoma) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression of somatostatin receptors, SSTR2A and SSTR5, in 108 endocrine pituitary tumors using immunohistochemical detection with new specific monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ec.bioscientifica.com [ec.bioscientifica.com]

- 7. e-century.us [e-century.us]

A Comprehensive Technical Guide to (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) Amide for Neuroendocrine Tumor Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthetic somatostatin analog, (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide, a potent and selective ligand for the somatostatin receptor subtype 5 (SSTR5). Neuroendocrine tumors (NETs) frequently overexpress somatostatin receptors, making them a prime target for diagnostic and therapeutic interventions using somatostatin analogs. This document details the structure, synthesis, and mechanism of action of this specific analog, with a focus on its application in neuroendocrine tumor research. It consolidates available quantitative data, outlines key experimental protocols, and provides visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction

Somatostatin is a naturally occurring cyclic peptide hormone that regulates a wide array of physiological processes, including hormone secretion, cell proliferation, and neurotransmission. Its effects are mediated through a family of five G-protein coupled receptors (GPCRs), designated as SSTR1 through SSTR5. The clinical utility of native somatostatin is limited by its short biological half-life. Consequently, synthetic analogs with improved stability and receptor subtype selectivity have been developed for the diagnosis and treatment of various pathologies, most notably neuroendocrine tumors.

This compound is a synthetic octapeptide analog of somatostatin characterized by specific amino acid substitutions and modifications that confer high affinity and selectivity for SSTR5. Given the differential expression of SSTR subtypes in various NETs, SSTR5-selective analogs like this compound are valuable tools for investigating the specific role of this receptor in tumor pathophysiology and for the development of targeted therapies.

Molecular Profile

-

Sequence: H-D-Phe-Cys-Phe-N-Me-D-Trp-Lys-Thr-Cys-Thr-NH₂ (Disulfide bond between Cys6 and Cys11)[1]

-

Molecular Formula: C₅₀H₆₇N₁₁O₁₀S₂

-

Molecular Weight: 1046.27 g/mol

Synthesis and Purification

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: A rink amide resin is used as the solid support to yield a C-terminal amide upon cleavage.

-

Amino Acid Coupling: The protected amino acids are sequentially coupled to the growing peptide chain. For each cycle, the Fmoc protecting group is removed from the N-terminus of the resin-bound peptide with a solution of piperidine in dimethylformamide (DMF). The next Fmoc-protected amino acid is then activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) and added to the resin.

-

Special Modifications: The N-methylated D-tryptophan residue is incorporated using Fmoc-N-Me-D-Trp(Boc)-OH.

-

Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Disulfide Bond Formation: The linear peptide is dissolved in a dilute aqueous solution at a slightly alkaline pH (e.g., pH 8-8.5) and stirred in the presence of an oxidizing agent, such as air (oxygen), potassium ferricyanide, or iodine, to facilitate the formation of the intramolecular disulfide bond between the two cysteine residues.

-

Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Characterization: The final product is characterized by analytical RP-HPLC to confirm purity and by mass spectrometry to verify the correct molecular weight.

Solid-Phase Peptide Synthesis Workflow

Mechanism of Action in Neuroendocrine Tumors

The biological effects of this compound are mediated through its high-affinity binding to SSTR5. Upon agonist binding, SSTR5, like other SSTRs, couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This initiates a cascade of downstream signaling events that can ultimately lead to anti-proliferative and anti-secretory effects in neuroendocrine tumor cells.

Receptor Binding Affinity

The defining characteristic of this analog is its high affinity and selectivity for SSTR5. The dissociation constants (Kd) for the human somatostatin receptor subtypes are summarized in the table below.

| Receptor Subtype | Dissociation Constant (Kd) [nM] |

| SSTR1 | 1200 |

| SSTR2 | 23.5 |

| SSTR3 | 11.05 |

| SSTR4 | >1000 |

| SSTR5 | 0.61 |

Data compiled from publicly available sources.

Downstream Signaling Pathways

Activation of SSTR5 by this compound can trigger several intracellular signaling pathways that contribute to its anti-tumor effects:

-

Inhibition of Proliferation: SSTR5 activation can induce cell cycle arrest, often at the G1 phase. This is mediated through the regulation of cyclin-dependent kinase inhibitors like p21 and the retinoblastoma tumor suppressor protein.

-

Induction of Apoptosis: While SSTR3 is more commonly associated with apoptosis, SSTR5 activation can also contribute to programmed cell death in certain tumor types.

-

Inhibition of Hormone Secretion: The reduction in cAMP levels upon SSTR5 activation interferes with the exocytotic machinery, leading to a decrease in the secretion of hormones and bioactive amines from neuroendocrine tumor cells.

-

Modulation of Ion Channels: SSTR5 can modulate the activity of various ion channels, including potassium and calcium channels, which plays a role in regulating cellular excitability and secretion.

SSTR5 Signaling Pathway

In Vitro and In Vivo Efficacy in Neuroendocrine Tumor Models

While extensive data on the in vitro and in vivo efficacy of this specific analog in neuroendocrine tumor models is not widely published in publicly accessible literature, its high affinity for SSTR5 suggests it would be a valuable tool for such studies. Research on other SSTR5-selective agonists has demonstrated anti-proliferative and anti-secretory effects in NET cell lines and xenograft models that express SSTR5.

Experimental Protocol: In Vitro Proliferation Assay (e.g., MTT or WST-1 Assay)

-

Cell Culture: Neuroendocrine tumor cell lines known to express SSTR5 (e.g., certain pancreatic or pituitary NET cell lines) are cultured in appropriate media.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with increasing concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Assay: A viability reagent (e.g., MTT or WST-1) is added to each well, and the plates are incubated according to the manufacturer's instructions.

-

Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.

-

Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.

Radiolabeling and Molecular Imaging

Somatostatin analogs are frequently radiolabeled for use in molecular imaging (e.g., PET or SPECT) and peptide receptor radionuclide therapy (PRRT). The lysine residue in the sequence of this compound can be conjugated to a chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to allow for stable complexation with various radionuclides.

Experimental Protocol: Radiolabeling with Gallium-68 (for PET Imaging)

-

Conjugation: The peptide is first conjugated with a DOTA chelator.

-

Radiolabeling: The DOTA-conjugated peptide is incubated with Gallium-68 (⁶⁸Ga), typically eluted from a ⁶⁸Ge/⁶⁸Ga generator, in a buffered solution at an acidic pH and elevated temperature for a short period.

-

Quality Control: The radiolabeled peptide is analyzed by radio-HPLC and radio-TLC to determine the radiochemical purity and stability.

Experimental Workflow: From Radiolabeling to In Vivo Imaging

References

Exploring SSTR5 Signaling Pathways with a Selective Agonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways associated with the Somatostatin Receptor 5 (SSTR5), a critical G protein-coupled receptor (GPCR) involved in the regulation of hormone secretion and cell proliferation.[1][2][3][4] The activation of SSTR5 by selective agonists initiates a cascade of intracellular events, making it a promising therapeutic target for a range of conditions, including endocrine disorders, neuroendocrine tumors (NETs), and hormonal imbalances.[1][5][6] This document details the primary signaling cascades, presents quantitative data on agonist interactions, outlines key experimental protocols, and provides visual representations of these complex biological processes.

Core SSTR5 Signaling Pathways

SSTR5, like other somatostatin receptors, primarily couples to pertussis toxin-sensitive Gi/Go proteins.[7][8] Upon activation by a selective agonist, SSTR5 triggers multiple downstream signaling pathways that collectively mediate its physiological effects. The binding of an agonist induces a conformational change in the receptor, leading to the activation of its associated G protein and the initiation of downstream signaling.[1][9]

1.1. Gαi-Mediated Adenylyl Cyclase Inhibition

The canonical signaling pathway for SSTR5 involves the inhibition of adenylyl cyclase.[4][7][8] This process unfolds as follows:

-

Agonist Binding and G Protein Activation: An SSTR5-selective agonist binds to the receptor, causing a conformational change that facilitates the coupling and activation of the heterotrimeric Gi protein.[1]

-

Dissociation of G Protein Subunits: The activated Gi protein releases its αi subunit, which is bound to GTP.

-

Inhibition of Adenylyl Cyclase: The Gαi-GTP complex directly inhibits the activity of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP).[4]

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in intracellular cAMP concentrations.[4][7]

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn affects the phosphorylation of various downstream targets, ultimately leading to the inhibition of hormone secretion and cell growth.[10]

1.2. Modulation of the MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) cascade, is another important downstream effector of SSTR5 signaling. However, the effect of SSTR5 activation on this pathway can be either inhibitory or stimulatory depending on the cell type.[8] In some cancer cells, such as C6 glioma cells, selective SSTR5 agonists have been shown to inhibit ERK1/2 phosphorylation.[11] In contrast, in other contexts, SSTR5 activation can lead to the stimulation of the MAPK pathway. This differential regulation highlights the complexity of SSTR5 signaling and its dependence on the cellular environment.[8]

1.3. β-Arrestin-Mediated Internalization

Like many GPCRs, SSTR5 undergoes agonist-induced internalization, a process that plays a crucial role in receptor desensitization and signal termination.[7] This process is primarily mediated by β-arrestins. The third intracellular loop of SSTR5 is a key structural domain for β-arrestin binding and subsequent receptor internalization.[7] Interestingly, not all agonists that bind to SSTR5 are capable of inducing its internalization.[12] For instance, the natural peptide somatostatin-28 can induce SSTR5 internalization, whereas some potent synthetic SSTR5 agonists do not.[12] This phenomenon, known as biased agonism, suggests that different agonists can stabilize distinct receptor conformations, leading to the activation of different downstream signaling pathways.[13]

Quantitative Data on Selective SSTR5 Agonists

The development of selective agonists has been instrumental in characterizing the specific functions of SSTR5. The following tables summarize the binding affinities and functional potencies of several key SSTR5 agonists.

Table 1: Binding Affinities (Ki, nM) of Selective Agonists for Somatostatin Receptor Subtypes

| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) | Reference |

| Octreotide | >1000 | 0.34 | 234 | >1000 | 11.1 | [14] |

| Pasireotide | 9.3 | 0.59 | 0.78 | >100 | 0.081 | [15] |

| BIM-23190 | >1000 | 0.34 | >1000 | >1000 | 11.1 | [14] |

| Angiopeptin | >1000 | 0.26 | >1000 | >1000 | 6.92 | [14] |

Table 2: Functional Potency (EC50) of Agonists at Human SSTR5

| Agonist | Assay | EC50 (nM) | Cell Line | Reference |

| Pasireotide | cAMP Inhibition | 0.081 | CHO-K1 | [15] |

| Octreotide | cAMP Inhibition | 2.7 | CHO-K1 | [15] |

| Lanreotide | cAMP Inhibition | 16 | CHO-K1 | [15] |

| BIM-23268 | PRL Suppression | 0.28 | Prolactinoma cells | [16] |

| Somatostatin-28 | Receptor Internalization | 0.00434 | N/A | [17] |

Detailed Experimental Protocols

3.1. cAMP Measurement Assay (GloSensor™ Assay)

This protocol is adapted from methodologies used to measure agonist-induced inhibition of cAMP production.[18]

-

Cell Culture and Transfection:

-

Assay Preparation:

-

24 hours post-transfection, detach the cells and resuspend them in CO2-independent medium containing 10% FBS.

-

Add the GloSensor™ cAMP reagent to the cell suspension and incubate at room temperature for 2 hours.

-

Dispense the cell suspension into a 384-well white plate.

-

-

Agonist Stimulation and Signal Detection:

-

Measure the baseline luminescence for 10 minutes.

-

Add varying concentrations of the SSTR5 agonist followed immediately by forskolin (to stimulate cAMP production).

-

Measure luminescence for an additional 15 minutes.

-

-

Data Analysis:

-

Normalize the data to the response of forskolin alone.

-

Plot the normalized data against the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

-

3.2. ERK1/2 Phosphorylation Assay (Western Blot)

This protocol is based on standard Western blotting procedures to detect changes in protein phosphorylation.[11]

-

Cell Treatment and Lysis:

-

Culture cells (e.g., C6 glioma cells) to near confluence.[11]

-

Serum-starve the cells for 24 hours.

-

Pre-treat the cells with the SSTR5 agonist for a specified time (e.g., 10 minutes).

-

Stimulate the cells with a growth factor (e.g., bFGF) to induce ERK1/2 phosphorylation.[11]

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.[11]

-

Quantify the band intensities using densitometry software.

-

3.3. Receptor Internalization Assay (Cell Surface Biotinylation)

This protocol allows for the biochemical quantification of receptor internalization.[7]

-

Cell Culture and Biotinylation:

-

Culture cells transiently transfected with tagged SSTR5 (e.g., SSTR5-DsRed).[7]

-

Wash the cells with ice-cold PBS.

-

Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice to label cell surface proteins.

-

-

Agonist-Induced Internalization:

-

Quench the biotinylation reaction.

-

Wash the cells and incubate them with the SSTR5 agonist (e.g., 1 µM SS28) for 30 minutes at 37°C to allow for receptor internalization.[7]

-

-

Removal of Surface Biotin:

-

Place the cells on ice to stop internalization.

-

Treat the cells with a reducing agent (e.g., glutathione) to cleave the biotin from proteins remaining on the cell surface. The biotin on internalized receptors will be protected.

-

-

Cell Lysis and Streptavidin Pulldown:

-

Lyse the cells and incubate the lysates with streptavidin-agarose beads to capture the biotinylated (internalized) receptors.

-

-

Western Blot Analysis:

-

Elute the captured proteins from the beads and analyze them by Western blotting using an antibody against the SSTR5 tag.

-

A control lane with total biotinylated protein (before glutathione stripping) should be included to represent the total amount of surface receptor.[7]

-

Conclusion

The study of SSTR5 signaling pathways through the use of selective agonists has significantly advanced our understanding of its physiological roles and its potential as a therapeutic target. The primary signaling mechanism involves the Gi-mediated inhibition of adenylyl cyclase, leading to reduced intracellular cAMP levels. Additionally, SSTR5 can modulate the MAPK/ERK pathway and undergoes β-arrestin-dependent internalization, which provides a mechanism for signal regulation. The development of biased agonists that can selectively activate certain downstream pathways while avoiding others, such as receptor internalization, holds great promise for the design of novel therapeutics with improved efficacy and reduced side effects for a variety of neuroendocrine and metabolic diseases.[13]

References

- 1. Researchers unveil molecular mechanisms of somatostatin receptor 5 activation by neuropeptides and drugs | EurekAlert! [eurekalert.org]

- 2. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]

- 3. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]

- 5. pnas.org [pnas.org]

- 6. Frontiers | Role of Somatostatin Receptor in Pancreatic Neuroendocrine Tumor Development, Diagnosis, and Therapy [frontiersin.org]

- 7. The Third Intracellular Loop of the Human Somatostatin Receptor 5 Is Crucial for Arrestin Binding and Receptor Internalization after Somatostatin Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. news-medical.net [news-medical.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. Selective agonism in somatostatin receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. A selective nonpeptide somatostatin receptor 5 agonist effectively decreases insulin secretion in hyperinsulinism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative and functional expression of somatostatin receptor subtypes in human prolactinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. innoprot.com [innoprot.com]

- 18. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the function of SSTR5 in glioma cell lines

An In-depth Technical Guide to the Function of Somatostatin Receptor 5 (SSTR5) in Glioma Cell Lines

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive and lethal primary brain tumor in adults, with a median survival of approximately 12-15 months following standard treatment, which includes surgery, radiation, and chemotherapy.[1] The profound challenges in treating GBM, such as its cellular heterogeneity and resistance to therapy, necessitate the identification of novel molecular targets. The somatostatin receptor (SSTR) system, a family of five G protein-coupled receptors (SSTR1-5), has emerged as a potential therapeutic target in various cancers. This guide focuses on the function of Somatostatin Receptor 5 (SSTR5) in glioma, detailing its expression, signaling pathways, and the functional consequences of its activation, with a particular focus on preclinical data from glioma cell lines.

SSTR5 Expression and a Critical Splice Variant in Glioma

While several SSTR subtypes are expressed in glioma, SSTR2 is often the most predominant.[1] However, SSTR5 is also consistently expressed and its role is complicated by the presence of a truncated splice variant, sst5TMD4.

Expression Profile in Glioma Cell Lines

Studies in the U-87 MG and U-118 MG glioblastoma cell lines have quantified the mRNA expression levels of all SSTR subtypes. These findings indicate that while SSTR2 is the most abundant, SSTR5 and its splice variant sst5TMD4 are also significantly expressed.[1]

The sst5TMD4 Splice Variant

A truncated splice variant of SSTR5, named sst5TMD4, is significantly overexpressed in GBM tissue compared to non-tumor brain tissue.[1] High expression of sst5TMD4 is associated with poor overall survival and increased tumor aggressiveness.[1] Functionally, sst5TMD4 acts in a dominant-negative manner. Its overexpression in U-87 MG and U-118 MG cells leads to:

-

Increased cell proliferation and migration.[1]

-

Altered activity of key oncogenic signaling pathways.[1]

-

Resistance to somatostatin analogs (SSAs), likely by downregulating SSTR2 expression.[1]

Conversely, silencing sst5TMD4 can decrease the malignant features of GBM cells and sensitize them to the antitumor effects of pasireotide, an SSA with a high affinity for SSTR5.[1]

Quantitative Analysis of SSTR5 Function

Quantitative data from studies on glioma cell lines provide specific insights into the expression and functional role of SSTR5.

Table 1: Basal mRNA Expression of SSTR Subtypes in Glioma Cell Lines

Data represents normalized mean mRNA copy number ± SEM.[1]

| Receptor Subtype | U-87 MG Cell Line | U-118 MG Cell Line |

| SSTR1 | 3.3 × 10⁻⁶ ± 2.4 × 10⁻⁶ | 6.0 × 10⁻⁷ ± 1.4 × 10⁻⁷ |

| SSTR2 | 3.2 × 10⁻⁵ ± 9.6 × 10⁻⁶ | 4.2 × 10⁻⁵ ± 3.9 × 10⁻⁵ |

| SSTR3 | 5.7 × 10⁻⁷ ± 4.2 × 10⁻⁷ | Not reported |

| SSTR4 | 5.3 × 10⁻⁶ ± 5.2 × 10⁻⁶ | Not reported |

| SSTR5 | 6.7 × 10⁻⁶ ± 4.2 × 10⁻⁶ | 1.3 × 10⁻⁶ ± 7.1 × 10⁻⁷ |

| sst5TMD4 | 1.6 × 10⁻⁵ ± 8.3 × 10⁻⁶ | 2.6 × 10⁻⁶ ± 1.7 × 10⁻⁶ |

Table 2: Effect of Selective SSTR Agonists on Proliferation of Patient-Derived GBM Cells

Data represents the percentage reduction in cell proliferation compared to control.

| Agonist | Target Receptor(s) | Time Point | Proliferation Reduction (%) |

| SSTR1 Agonist | SSTR1 | 72 h | 13.9% |

| SSTR2 Agonist | SSTR2 | 72 h | 32.6% |

| SSTR5 Agonist | SSTR5 | 24 h | 22.4% |

SSTR5 Signaling Pathways in Glioma

Activation of SSTR5, like other SSTRs, initiates intracellular signaling cascades that can inhibit cell growth. However, the presence of the sst5TMD4 variant can hijack and alter these pathways, promoting oncogenesis.

Canonical SSTR5 Antiproliferative Signaling

In C6 rat glioma cells, activation of SSTR1, SSTR2, and SSTR5 has been shown to induce growth arrest.[2][3][4] This effect is mediated through the activation of phosphotyrosine phosphatases (PTPs), which in turn dephosphorylate and inactivate Extracellular signal-regulated kinases 1 and 2 (ERK1/2), key proteins in the proliferative MAPK pathway.[2][3] This signaling cascade also leads to the upregulation of the cell cycle inhibitor p27(Kip1).[3]

Caption: Canonical SSTR5 antiproliferative signaling pathway in glioma cells.

Oncogenic Signaling by the sst5TMD4 Splice Variant

The overexpression of the sst5TMD4 variant in GBM cells has been shown to dysregulate multiple signaling pathways associated with tumor progression.[1] This includes the aberrant activation of the AKT, JAK-STAT, NF-κB, and TGF-β pathways, which collectively enhance cell survival, proliferation, and migration.[1] Pasireotide's ability to counteract some of these effects, particularly after sst5TMD4 silencing, suggests a complex interplay on these signaling nodes.

Caption: Oncogenic pathways dysregulated by the sst5TMD4 splice variant.

Experimental Protocols

The following protocols are standardized methodologies for key experiments used to investigate SSTR5 function in glioma cell lines.

RT-qPCR for SSTR5 mRNA Expression

This protocol quantifies the relative expression of SSTR5 mRNA.[5][6]

-

RNA Isolation: Culture U-87 MG or U-118 MG cells to ~80-90% confluency. Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

-

DNase Treatment: Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Perform reverse transcription on the DNase-treated RNA using a cDNA synthesis kit with random primers or oligo(dT) primers to generate a stable cDNA library. Include a "no reverse transcriptase" (-RT) control for each sample to check for genomic DNA contamination.[6]

-

qPCR Reaction: Prepare the qPCR master mix on ice. For a typical 20 µL reaction, combine 10 µL of 2x SYBR Green Master Mix, 0.5 µL each of forward and reverse primers (10 µM stock) for SSTR5 and a reference gene (e.g., GAPDH, ACTB), 2 µL of diluted cDNA template, and nuclease-free water to volume.

-

Thermocycling: Run the reaction on a qPCR instrument with a standard program:

-

Initial denaturation: 95°C for 10 min.

-

40 cycles of: 95°C for 15 s, 60°C for 60 s.

-

Melt curve analysis to verify product specificity.

-

-

Data Analysis: Calculate the relative expression of SSTR5 using the ΔΔCt method, normalizing to the reference gene.

siRNA-Mediated Silencing of sst5TMD4

This protocol describes the transient knockdown of the sst5TMD4 splice variant.[1][7]

-

Cell Seeding: The day before transfection, seed U-87 MG cells in a 6-well plate at a density of 2 x 10⁵ cells/well in complete growth medium, aiming for 50-70% confluency at the time of transfection.

-

Complex Preparation: For each well, prepare two tubes.

-

Tube A: Dilute 50 nM of sst5TMD4-specific siRNA (or a non-targeting scramble control) in 100 µL of serum-free medium.

-

Tube B: Dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium.

-

-

Complex Formation: Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20 minutes to allow complexes to form.

-

Transfection: Add the 200 µL siRNA-lipid complex dropwise to the cells in the 6-well plate.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.

-

Validation: After incubation, harvest the cells to validate knockdown efficiency via RT-qPCR or Western blot and proceed with functional assays.

Cell Proliferation (WST-1) Assay

This colorimetric assay measures cell viability as an indicator of proliferation.[8][9]

-

Cell Seeding: Seed glioma cells in a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of culture medium. Include wells with medium only for background control.

-

Treatment: Allow cells to adhere overnight. The next day, treat the cells with various concentrations of SSTR5 agonists, antagonists, or vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be >600 nm.

-

Analysis: After subtracting the background absorbance, calculate cell viability as a percentage relative to the vehicle-treated control cells.

Wound Healing (Scratch) Assay

This assay assesses collective cell migration.[1][10]

-

Monolayer Formation: Seed glioma cells in a 6-well plate and grow them to >90% confluency to form a uniform monolayer.

-

Scratch Creation: Using a sterile 200 µL pipette tip, create a straight "scratch" or cell-free gap in the center of the monolayer.

-

Washing: Gently wash the wells twice with PBS to remove detached cells and debris.

-

Treatment: Replace the PBS with fresh culture medium (often with reduced serum to minimize proliferation) containing the treatment compound or vehicle control.

-